2-iodo-N-propylbenzamide

Vue d'ensemble

Description

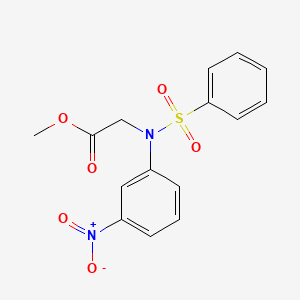

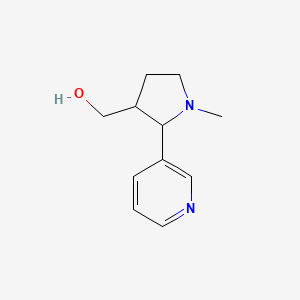

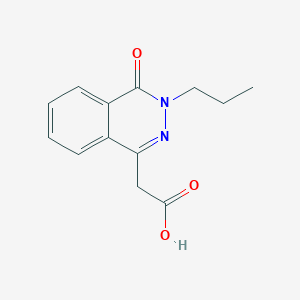

2-Iodo-N-propylbenzamide is a chemical compound with the CAS Number: 333349-52-3 and a molecular weight of 289.12 . Its linear formula is C10H12INO .

Synthesis Analysis

The synthesis of 2-iodo-N-propylbenzamide can be achieved from 2-iodobenzoic acid . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of 2-iodo-N-propylbenzamide is characterized by an aromatic ring inclined to the O1/C1/N1 plane of the amide . The crystal structure of the compound forms two sets of closed rings, generating dimers and tetramers .Physical And Chemical Properties Analysis

2-Iodo-N-propylbenzamide has a molecular weight of 289.12 and a linear formula of C10H12INO .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide compounds, including 2-iodo-N-propylbenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, which makes them effective in neutralizing harmful free radicals in the body .

Antibacterial Activity

Benzamides have been shown to possess antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for the development of new antibacterial drugs .

Antiviral Activity

Benzamides, including 2-iodo-N-propylbenzamide, have been found to exhibit antiviral properties . They can potentially be used in the development of new antiviral drugs .

Anti-inflammatory Activity

Benzamides have been shown to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Benzamides have been found to exhibit anticancer properties . They can potentially be used in the development of new anticancer drugs .

Analgesic Activity

Benzamides, including 2-iodo-N-propylbenzamide, have been found to possess analgesic (pain-relieving) properties . They can potentially be used in the development of new analgesic drugs .

Use in Nuclear Magnetic Resonance (NMR) Analysis

Deuterated compounds, including 2-iodo-N-propylbenzamide, hold important application value in nuclear magnetic resonance analysis . They can be used to explore reaction mechanisms and research in drug metabolism .

Industrial Applications

Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Propriétés

IUPAC Name |

2-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHDFYFCROINHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)

![Ethyl 2-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3126327.png)

![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)